BenchChemオンラインストアへようこそ!

Mifepristone

Receptor Pharmacology Binding Affinity Selective Progesterone Receptor Modulator

Mifepristone is the essential procurement choice for research demanding pure progesterone receptor (PR) and glucocorticoid receptor (GR) antagonism without partial agonism. Unlike mixed-profile SPRMs (e.g., ulipristal), it provides complete transcriptional blockade at PR (Ki=0.64 nM) and uniquely potent GR inhibition—the mechanistic basis for its sole FDA approval in Cushing's syndrome. This sub-nanomolar potency and specific dual-receptor profile make it irreplaceable for dissecting progesterone/glucocorticoid signaling in cell-based assays (T47D-CO, A549), stress-response models, and fibroid studies where anemic benefit is required. Choose Mifepristone for validated, publication-ready results free from confounding receptor activity.

Molecular Formula C29H35NO2
Molecular Weight 429.6 g/mol
CAS No. 84371-65-3
Cat. No. B1683876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMifepristone
CAS84371-65-3
SynonymsMifégyne
Mifegyne
Mifeprex
Mifepristone
R 38486
R-38486
R38486
RU 38486
RU 486
RU-38486
RU-486
RU38486
RU486
ZK 98296
ZK-98296
ZK98296
Molecular FormulaC29H35NO2
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
InChIInChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1
InChIKeyVKHAHZOOUSRJNA-GCNJZUOMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility7 [ug/mL] (The mean of the results at pH 7.4)
Poorly soluble
Very soluble in methanol, chloroform, and acetone and poorly soluble in water, hexane, and isopropyl ether.
In water, 5.0X10-2 mg/L at 25 °C /Estimated/
3.36e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mifepristone (CAS 84371-65-3): A High-Affinity Dual Antagonist of Progesterone and Glucocorticoid Receptors with Documented Clinical Utility in Fibroid Management and Cushing's Syndrome


Mifepristone (RU486) is a synthetic 19-norsteroid that functions as a potent competitive antagonist at the progesterone receptor (PR) and glucocorticoid receptor (GR). It exhibits high binding affinity for both receptors, with reported Ki values of 0.64 nM for PR and 0.1 nM for GR, and demonstrates strong selectivity over mineralocorticoid and estrogen receptors . Its unique dual-receptor antagonism underlies its diverse clinical applications, ranging from medical termination of pregnancy to the treatment of hypercortisolism in Cushing's syndrome and the medical management of uterine fibroids [1].

Mifepristone Procurement: Why Generic Substitution with SPRMs is Scientifically Unjustified and Clinically Risky


The class of selective progesterone receptor modulators (SPRMs) and antagonists exhibits profound functional divergence in receptor selectivity, partial agonism, and glucocorticoid receptor (GR) blockade, which precludes direct substitution. For example, while ulipristal acetate (CDB-2914) acts as a mixed PR antagonist/partial agonist with weak GR binding [1], mifepristone is a pure antagonist at PR with a markedly higher GR binding avidity and functional antagonism [2]. This difference in GR activity is not merely an in vitro phenomenon; it is the mechanistic basis for mifepristone's unique FDA approval for Cushing's syndrome—an indication for which no other SPRM is indicated. Similarly, the distinct endometrial effects, differential efficacy in fibroid size reduction based on tumor characteristics, and varying safety profiles regarding liver function and endometrial hyperplasia render any assumption of therapeutic equivalence scientifically invalid and potentially harmful [3].

Mifepristone (CAS 84371-65-3) Quantified Differentiation Guide: Head-to-Head Data vs. Ulipristal, Onapristone, and Telapristone


Superior Progesterone Receptor Binding Affinity: Mifepristone vs. Ulipristal Acetate

Mifepristone demonstrates a sub-nanomolar binding affinity for the progesterone receptor (PR), which is quantitatively superior to that of the key SPRM comparator ulipristal acetate. In competitive binding assays, mifepristone exhibits a Ki of 0.64 nM for PR . In contrast, ulipristal acetate binds to human PR-A and PR-B with EC50 values of 8.5 nM and 7.7 nM, respectively [1]. This indicates a roughly 10-fold higher binding potency for mifepristone at the primary target receptor.

Receptor Pharmacology Binding Affinity Selective Progesterone Receptor Modulator

Functional Glucocorticoid Receptor Antagonism: A Critical Differentiator from Onapristone and Telapristone

Mifepristone exhibits potent functional antagonism of the glucocorticoid receptor (GR), a feature that is substantially attenuated or absent in many other SPRMs. In a cell-based GR-mediated transcription assay, mifepristone displayed an IC50 of 12 nM (95% CI: 6–23 nM) [1]. In contrast, a study comparing SPRMs found mifepristone to have 12-fold greater antiglucocorticoid activity than ulipristal acetate and 22-fold greater than telapristone acetate [2]. This robust GR antagonism is the mechanistic basis for its unique clinical approval for Cushing's syndrome, an indication where other SPRMs lack efficacy.

Glucocorticoid Receptor Antagonism Functional Selectivity Cushing's Syndrome

Clinical Efficacy in Fibroid Management: Size-Dependent Advantage over Ulipristal Acetate

In a prospective observational study of 132 women with uterine fibroids, mifepristone (25 mg daily) and ulipristal acetate (5 mg daily) showed differential benefits. While both improved hemoglobin (Hb) levels, mifepristone led to a slightly greater increase (to 10.4 g/dL, a 14.3% rise) compared to ulipristal (to 9.9 g/dL, a 13.8% rise; p<0.001) [1]. Furthermore, a randomized study stratifying by fibroid size found that mifepristone (25 mg) achieved a 40% reduction in size for fibroids <3 cm, whereas ulipristal (10 mg) was more effective for 3-5 cm fibroids [2]. This evidence supports the selection of mifepristone for patients with smaller fibroids and significant anemia.

Uterine Fibroids Leiomyoma Clinical Efficacy Comparative Study

Glucocorticoid Receptor Antagonism in Cushing's Syndrome: Quantified Metabolic Improvement Unmatched by Other SPRMs

Mifepristone's potent GR antagonism translates to clinically significant improvements in glycemic control in patients with Cushing's syndrome, a benefit not achievable with other PR modulators like ulipristal acetate due to their weak GR activity [1]. In the Phase 4 CATALYST trial, mifepristone achieved a statistically significant 1.32% placebo-adjusted reduction in HbA1c in patients with hypercortisolism and difficult-to-control type 2 diabetes (p < 0.0001) [2]. The earlier SEISMIC trial demonstrated a similar reduction, with mean HbA1c decreasing from 7.43% at baseline to 6.29% after 24 weeks (p < 0.001) [3]. No comparator SPRM has demonstrated this level of efficacy in this indication, making mifepristone the only targeted medical therapy for hyperglycemia secondary to hypercortisolism.

Cushing's Syndrome Hypercortisolism Diabetes Clinical Trial

Functional Pharmacology: Pure Antagonist Profile vs. Mixed Agonist/Antagonist Activity of Ulipristal

The functional effect of a ligand at the progesterone receptor can vary from pure antagonism to mixed agonism/antagonism, a property that dictates its tissue-specific effects. Mifepristone is characterized as a pure antagonist, while ulipristal acetate acts as a mixed agonist/antagonist [1]. In cell-based assays, mifepristone does not exhibit agonist activity in T47D-CO cells, whereas ulipristal can stimulate autophagic responses in leiomyoma cells [REFS-1, REFS-2]. This fundamental difference in pharmacodynamic profile explains, in part, the divergent clinical effects on the endometrium and their different side effect profiles. The pure antagonist nature of mifepristone is essential for applications requiring complete blockade of PR signaling without confounding agonist effects.

Functional Pharmacology Progesterone Receptor Agonism Antagonism

Optimal Procurement Scenarios for Mifepristone (CAS 84371-65-3) Based on Documented Differential Advantages


In Vitro Studies Requiring Potent and Pure Progesterone Receptor Antagonism

For researchers conducting cell-based assays to study PR signaling pathways, mifepristone is the preferred tool compound. Its pure antagonist profile ensures complete blockade of PR-mediated gene transcription without the confounding variable of partial agonism seen with SPRMs like ulipristal acetate [1]. Its sub-nanomolar binding affinity (Ki = 0.64 nM) provides a high degree of potency and target engagement at low concentrations . This makes it the gold standard for experiments aiming to dissect the role of progesterone in cellular processes such as proliferation, differentiation, and apoptosis in PR-expressing cell lines like T47D-CO.

Investigations of Glucocorticoid Receptor Function and Cortisol-Driven Pathologies

In research focused on glucocorticoid signaling, stress response, or metabolic disease, mifepristone is an essential tool due to its uniquely potent GR antagonism among the class of antiprogestins. It binds the GR with an affinity three to four times higher than dexamethasone and exhibits 12-fold greater functional GR antagonism than ulipristal acetate [1]. This makes it invaluable for in vitro and in vivo models of Cushing's syndrome, glucocorticoid-induced insulin resistance, and neuropsychiatric conditions linked to cortisol dysregulation . Other SPRMs with weak GR activity are not suitable substitutes for this line of investigation.

Clinical Research and Treatment Protocols for Uterine Fibroids in Patients with Smaller Tumors and Anemia

Based on direct clinical comparison data, mifepristone (25 mg daily) should be prioritized over ulipristal acetate in treatment protocols or clinical studies involving patients with uterine fibroids <3 cm in size and significant anemia. The evidence shows that mifepristone achieves a 40% reduction in the size of these smaller fibroids and provides a slightly greater improvement in hemoglobin levels (14.3% increase) compared to ulipristal [REFS-1, REFS-2]. This scenario-specific efficacy supports the use of mifepristone as a targeted medical management option, potentially reducing the need for surgical intervention in this defined patient population.

Targeted Medical Therapy for Hyperglycemia in Patients with Cushing's Syndrome

For endocrinologists and clinical researchers managing or studying the metabolic complications of Cushing's syndrome, mifepristone is the only indicated SPRM due to its potent GR antagonist activity. Its ability to achieve a clinically meaningful and statistically significant 1.32% placebo-adjusted reduction in HbA1c in this patient population is a unique and well-documented differentiator [1]. This evidence firmly establishes mifepristone as the sole appropriate choice for this specific and critical therapeutic application, making other antiprogestins irrelevant in this context .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mifepristone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.